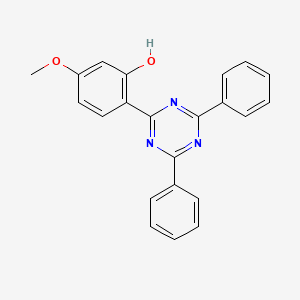

メトリブジン異性体

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metribuzin isomer is a variant of metribuzin, a triazinone herbicide widely used in agriculture. Metribuzin is known for its effectiveness in controlling a broad spectrum of weeds in crops such as soybeans, potatoes, tomatoes, and sugar cane. The isomeric form of metribuzin retains similar herbicidal properties but may exhibit different physical and chemical characteristics.

科学的研究の応用

Metribuzin isomer has several scientific research applications:

Chemistry: Used as a model compound for studying herbicide degradation and transformation pathways.

Biology: Investigated for its effects on plant physiology and its role in weed management.

Industry: Utilized in the development of slow-release herbicide formulations to enhance crop protection and reduce environmental contamination

作用機序

Target of Action

Metribuzin is a triazinone herbicide that primarily targets the photosystem II complex in plants . This complex plays a crucial role in photosynthesis, a process vital for the survival and growth of plants.

Mode of Action

Metribuzin acts by inhibiting photosynthesis in susceptible plants. It achieves this by binding to a protein of the photosystem II complex . This binding inhibits the electron transport from QA to QB, resulting in photooxidation and eventually leading to plant death .

Biochemical Pathways

The inhibition of the photosystem II complex triggers a chain of events where plant lipids and proteins are attacked and oxidized by highly reactive free radicals . As a result, chlorophyll and plant pigments are lost, causing chlorosis (loss of green in the plant) followed by plant cell drying and disintegration .

Pharmacokinetics

When applied to soil, metribuzin is readily absorbed by roots, after which translocation upward to the shoots and beyond occurs through the xylem . Metribuzin is moderately absorbed into the plant when applied foliarly, and translocation also is upward . Microbial breakdown is the main means of metribuzin degradation in the soil .

Result of Action

The result of metribuzin’s action is the death of the plant. Once susceptible plants emerge through treated soil into the sunlight, they become yellow/chlorotic, then totally brown/desiccated, after 2 to 5 days . This is due to the oxidative damage caused by the inhibition of the photosystem II complex.

Action Environment

The action of metribuzin is influenced by environmental factors. Metribuzin’s half-life in soils under optimum degradation conditions can be 14 to 28 days . Metribuzin is tightly adsorbed to organic matter and is readily leached in sandy and sandy-loam soils .

生化学分析

Biochemical Properties

Metribuzin isomer plays a significant role in biochemical reactions, particularly in inhibiting photosynthesis by disrupting photosystem II. This compound interacts with various enzymes, proteins, and biomolecules. For instance, metribuzin isomer binds to the D1 protein in the photosystem II complex, inhibiting electron transport and leading to the production of reactive oxygen species . This interaction disrupts the normal function of photosystem II, ultimately leading to the death of the target plants.

Cellular Effects

Metribuzin isomer affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis, leading to reduced ATP production and impaired cellular metabolism . The compound also influences cell signaling pathways by generating reactive oxygen species, which can cause oxidative stress and damage cellular components . Additionally, metribuzin isomer affects gene expression by altering the transcription of genes involved in stress responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of metribuzin isomer involves its binding to the D1 protein in the photosystem II complex. This binding inhibits the electron transport chain, leading to the accumulation of reactive oxygen species . The inhibition of photosystem II disrupts the normal flow of electrons, causing a reduction in ATP synthesis and an increase in oxidative stress. Metribuzin isomer also affects enzyme activity by inhibiting key enzymes involved in photosynthesis and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of metribuzin isomer change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and temperature . Over time, the degradation products of metribuzin isomer can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to metribuzin isomer can result in persistent oxidative stress and impaired cellular metabolism .

Dosage Effects in Animal Models

The effects of metribuzin isomer vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of metribuzin isomer can cause oxidative stress, liver damage, and disruptions in metabolic processes . Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects.

Metabolic Pathways

Metribuzin isomer is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The main metabolites of metribuzin isomer include diketo-metribuzin, desamino-metribuzin, and desamino-diketo-metribuzin . These metabolites have varying degrees of activity and toxicity, influencing the overall metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of metribuzin isomer within cells and tissues involve various transporters and binding proteins. The compound is absorbed through the roots in plants and translocated to the leaves, where it accumulates in the chloroplasts . In animal models, metribuzin isomer is distributed primarily to the liver, kidneys, and other organs involved in detoxification . The localization and accumulation of metribuzin isomer can affect its overall activity and toxicity.

Subcellular Localization

Metribuzin isomer exhibits specific subcellular localization patterns. In plant cells, it localizes primarily in the chloroplasts, where it exerts its herbicidal effects by inhibiting photosystem II . In animal cells, metribuzin isomer is found in the cytoplasm and organelles involved in detoxification, such as the liver and kidneys . The subcellular localization of metribuzin isomer is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of metribuzin involves the reaction of triazinone with methyl halide in the presence of lithium ions. The reaction is typically carried out in a methanol-water solvent at a temperature range of 5-20°C and a pH value of 11.5-12.5. The addition of lithium ions enhances the selectivity of the reaction, leading to a high purity of metribuzin, with the final product having a purity of over 99 percent .

Industrial Production Methods

Industrial production of metribuzin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and filtration, further enhances the quality of the final product.

化学反応の分析

Types of Reactions

Metribuzin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and transformation in the environment.

Common Reagents and Conditions

Oxidation: Metribuzin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of metribuzin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups in metribuzin with other groups, often using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include desamino-metribuzin, diketo-metribuzin, and desamino-diketo-metribuzin. These metabolites exhibit varying degrees of herbicidal activity and environmental persistence .

類似化合物との比較

Metribuzin isomer can be compared with other triazinone herbicides, such as:

Atrazine: Another widely used herbicide with a similar mechanism of action but different environmental persistence and toxicity profiles.

Simazine: Similar to atrazine, used for controlling broadleaf weeds and grasses.

Prometryn: A triazine herbicide with a different substitution pattern, leading to variations in herbicidal activity and environmental behavior

Metribuzin isomer is unique in its specific binding affinity and degradation pathways, making it a valuable compound for targeted weed management and environmental studies.

特性

CAS番号 |

110109-24-5 |

|---|---|

分子式 |

C2D4O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。